molecular formula C7H5FN2O3 B1342311 5-Fluoro-2-nitrobenzamide CAS No. 77206-97-4

5-Fluoro-2-nitrobenzamide

Cat. No. B1342311
CAS RN: 77206-97-4
M. Wt: 184.12 g/mol
InChI Key: FIAHHCYZKNNOQH-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrobenzamide is a chemical compound with the CAS Number: 77206-97-4 . It has a molecular weight of 184.13 and its IUPAC name is 5-fluoro-2-nitrobenzamide .


Synthesis Analysis

A synthesis process of 5-fluoro-2-nitrobenzotrifluoride, which is related to 5-Fluoro-2-nitrobenzamide, was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-nitrobenzamide is C7H5FN2O3 . The average mass is 184.125 Da and the monoisotopic mass is 184.028427 Da .


Chemical Reactions Analysis

The nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent is involved in the synthesis process of 5-fluoro-2-nitrobenzotrifluoride . The effects of the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature on the reaction performance in the millireactor were studied in order to obtain optimal operational conditions .


Physical And Chemical Properties Analysis

5-Fluoro-2-nitrobenzamide is a solid at room temperature . It has a boiling point of 275.6±25.0C at 760 mmHg and a melting point of 93-97C .

Scientific Research Applications

Pharmaceutical Intermediate

5-Fluoro-2-nitrobenzamide: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its fluorine atom and nitro group make it a versatile precursor for the construction of complex molecules used in drug development . For instance, it can be used to synthesize vasokinetic kinin antagonists, which are important for treating acute pain, neuropathic pain, and inflammatory pain symptoms .

Material Science

In material science, this compound’s reactivity allows for the creation of novel materials with specific properties. Researchers can use it to introduce fluorine-containing groups into polymers, enhancing their durability and chemical resistance .

Chemical Synthesis

5-Fluoro-2-nitrobenzamide: serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its nitro group can be reduced to an amine, providing a pathway to a wide range of derivatives .

Analytical Chemistry

Due to its distinct chemical structure, 5-Fluoro-2-nitrobenzamide can be used as a standard or reference compound in analytical methods such as HPLC or mass spectrometry to identify or quantify related substances .

Agrochemical Research

The compound’s structural features are beneficial in the design of new agrochemicals. Its nitro group can act as a bioactive moiety in the development of pesticides or herbicides .

Fluorine Chemistry

Fluorine chemistry is a rapidly growing field due to the unique properties of fluorinated compounds5-Fluoro-2-nitrobenzamide can be used to study the behavior of fluorinated species in various chemical reactions .

Continuous-Flow Synthesis

The compound is used in continuous-flow synthesis processes, which are safer and more efficient than traditional batch reactions. This method is particularly useful for the commercial manufacturing of fine chemicals and pharmaceutical intermediates involving nitration .

Drug Design

In drug design, the introduction of fluorine atoms can significantly alter the biological activity of a molecule5-Fluoro-2-nitrobenzamide can be used to introduce fluorine into drug candidates, potentially leading to compounds with improved efficacy and reduced toxicity .

Safety and Hazards

The safety information for 5-Fluoro-2-nitrobenzamide includes the following hazard statements: H315-H319-H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

The continuous-flow synthesis strategy used in the synthesis of 5-fluoro-2-nitrobenzotrifluoride would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration . This suggests potential future directions in the manufacturing processes of similar compounds like 5-Fluoro-2-nitrobenzamide.

properties

IUPAC Name

5-fluoro-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAHHCYZKNNOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595411
Record name 5-Fluoro-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77206-97-4
Record name 5-Fluoro-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 1-L 3-necked round-bottom flask, was placed 5-fluoro-2-nitrobenzoic acid (25 g, 135.06 mmol, 1.00 equiv), dichloromethane (400 mL) and N,N-dimethylformamide (0.1 g). This was followed by the addition of (COCl)2 (30 g) dropwise with stirring at 0-10° C. The resulting solution was stirred overnight at room temperature. The resulting mixture was concentrated under vacuum. The residue was dissolved in 200 mL of dichloromethane. To this was added ammonia (400 mL) dropwise with stirring at 0-10° C. The resulting solution was stirred for 2 h at room temperature. The solids were collected by filtration. This resulted in 20 g (80%) of 5-fluoro-2-nitrobenzamide as a yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 7.71 (s, 1H), 7.81 (s, 1H), 8.00 (s, 1H).
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25 g
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400 mL
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30 g
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0.1 g
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Synthesis routes and methods II

Procedure details

To 5-Fluoro-2-nitro-benzoic acid (3 g, 16,2 mmol) in 200 mL of methylene chloride was added oxalyl chloride (2.26 g, 17.8 mmol) and a drop of DMF. After stirring for 2 h, the solution was poured into concentrated NH4OH. The partial solution was poured into water, extracted with Ethyl acetate, dried (Na2SO4) and concentrated to give 5-Fluoro-2-nitro-benzamide (2.61 g, 88% yield) used without purification. LCMS m/e 185.1(M+H) 183.2 (M−H), HPLC tr=2,9 min (100%).
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3 g
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2.26 g
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200 mL
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solvent
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Synthesis routes and methods III

Procedure details

5-Fluoro-2-nitro-benzoic acid (17.9 g, 96.8 mmol) was heated in thionyl chloride (35 mL, 5 mol eq.) for two hours at 85° C. (oil bath temperature). The reaction mixture was evaporated, taken up and evaporated twice with dry toluene. The resulting acid chloride was dissolved in dry dioxane (180 mL) and added to an ice-water bath cooled solution of 33% NH4OH (23.5 mL, 2 mol eq.) in dioxane (180 mL). The reaction was allowed to warm up gradually to room temperature and then evaporated to dryness. The crystalline residue was triturated in water (50 mL), collected by filtration, washed with a small amount of water and dried in vacuo at 80° C. to constant weight (17.56 g, 98.5%).
Quantity
17.9 g
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35 mL
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23.5 mL
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180 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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